3-Ethoxycarbonyl-4-fluorophenylisothiocyanate

CAS No.: 1027513-55-8

Cat. No.: VC3246304

Molecular Formula: C10H8FNO2S

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027513-55-8 |

|---|---|

| Molecular Formula | C10H8FNO2S |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | ethyl 2-fluoro-5-isothiocyanatobenzoate |

| Standard InChI | InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3 |

| Standard InChI Key | SXGDSVLEAUARBP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)N=C=S)F |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N=C=S)F |

Introduction

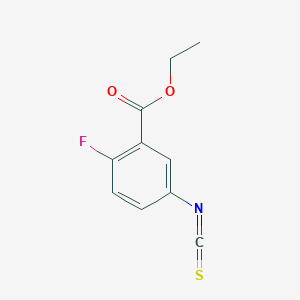

Chemical Identity and Structure

3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is a phenyl isothiocyanate derivative characterized by its unique combination of functional groups. The chemical identity parameters of this compound are presented in the following table:

| Parameter | Information |

|---|---|

| Chemical Name | 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate |

| CAS Registry Number | 1027513-55-8 |

| Empirical Formula | C10H8FNO2S |

| Molecular Weight | 225.24 g/mol |

| Update Date | 2022-08-26 |

The structure of this compound features a benzene ring substituted with an isothiocyanate group (-N=C=S), a fluorine atom, and an ethoxycarbonyl group. The isothiocyanate functionality imparts distinctive reactivity characteristics to the molecule, making it useful for various chemical transformations. The fluorine substituent enhances the compound's stability while modifying its electronic properties, and the ethoxycarbonyl group provides a site for further functionalization in synthetic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is crucial for its proper handling, storage, and application in chemical synthesis. The following table summarizes the key physicochemical parameters of this compound:

| Property | Value | Note |

|---|---|---|

| Physical State | Solid | At standard conditions |

| Boiling Point | 346.6±32.0 °C | Predicted value |

| Density | 1.22±0.1 g/cm³ | Predicted value |

| Solubility | Limited water solubility | Hydrolyzes in water |

| Stability | Moisture sensitive | Requires careful storage |

The high boiling point of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate reflects its relatively high molecular weight and the presence of intermolecular forces such as hydrogen bonding and dipole-dipole interactions. As with many isothiocyanates, this compound is expected to be sensitive to moisture, potentially undergoing hydrolysis to form the corresponding amine derivative and other degradation products .

| Safety Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Pictogram | Exclamation Mark (GHS07) |

| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P332+P313: If skin irritation occurs: Get medical advice/attention P337+P313: If eye irritation persists: Get medical advice/attention |

| Storage Requirements | Keep in a cool, dry place Protect from moisture |

The primary health hazards associated with 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate relate to its irritant properties, particularly affecting the skin and eyes. The isothiocyanate functional group (-N=C=S) is known to be reactive toward nucleophiles, including those present in biological tissues, which explains its irritant effects. Laboratory personnel and industrial workers handling this compound should implement appropriate engineering controls (e.g., fume hoods), wear suitable personal protective equipment, and follow established protocols for chemical handling and waste disposal .

Related Compounds and Structural Analogs

The search results reveal several structural analogs of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate that may share similar chemical properties or synthetic applications:

| Compound | CAS Number | Relationship |

|---|---|---|

| Ethyl 5-amino-2-fluorobenzoate | 123207-39-6 | Potential synthetic precursor |

| 3-Methoxycarbonylphenyl isothiocyanate | 3125-66-4 | Methoxy analog (without fluorine) |

| 3-Methoxycarbonyl-4-fluorophenylisothiocyanate | Not provided | Methoxy analog (with fluorine) |

| 4-Methoxycarbonylphenyl isothiocyanate | Not provided | Isomeric analog |

| 3-Ethoxycarbonyl-4-chlorophenylisothiocyanate | Not provided | Chloro analog |

These related compounds suggest the existence of a broader class of carbonyl-substituted phenyl isothiocyanates that likely share similar synthetic pathways and potential applications. The variations in substituents (methoxy vs. ethoxy, fluorine vs. chlorine) and their positions on the aromatic ring provide opportunities for structure-activity relationship studies in various applications .

Analytical Methods for Identification and Characterization

Standard analytical techniques are typically employed to characterize 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate and confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - Both ¹H and ¹³C NMR would provide structural confirmation, with characteristic signals for the aromatic protons, ethyl group, and carbon atoms of the isothiocyanate functionality

-

Infrared (IR) Spectroscopy - The isothiocyanate group typically shows a strong characteristic absorption band around 2000-2200 cm⁻¹

-

Mass Spectrometry - Providing molecular weight confirmation and fragmentation pattern

-

Elemental Analysis - To verify the elemental composition (C, H, N, O, S, F)

-

High-Performance Liquid Chromatography (HPLC) - For purity assessment

These analytical methods collectively provide a comprehensive characterization of the compound, ensuring its identity and quality for research and synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume